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Compound of Interest

Compound Name:
2-chloro-N-(3-

chlorophenyl)propanamide

CAS No.: 21262-06-6

Cat. No.: B3034728 Get Quote

Part 1: Executive Summary & Chemical Identity
2-Chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a specialized electrophilic

intermediate primarily used in medicinal chemistry as a building block for heterocycle synthesis

and as a covalent probe scaffold.[1] Structurally, it consists of a propanamide backbone

functionalized with an

-chloro substituent and a meta-chlorophenyl group.

Its utility lies in the reactivity of the

-chloroamide moiety, which serves as a "warhead" for nucleophilic substitution (

) reactions—allowing for the introduction of amines, thiols, or other nucleophiles to generate
diverse libraries of bioactive compounds.[2]
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Property Specification

IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide

Common Synonyms
N-(3-chlorophenyl)-2-chloropropanamide;

-Chloropropion-m-chloroanilide

CAS Number 21262-06-6

Molecular Formula

Molecular Weight 218.08 g/mol

Physical State Solid (typically off-white to beige powder)

Solubility
Low in water; Soluble in DMSO, DMF, DCM,

Chloroform

Melting Point Approx. 106–109 °C (Analogous range)

SMILES CC(Cl)C(=O)Nc1cccc(Cl)c1

Part 2: Hazard Profiling & Risk Assessment (GHS)
Warning: This compound is an

-haloamide. By design, it is an alkylating agent. While specific toxicological data for this exact
CAS may be limited in public repositories, its structural class dictates the following safety profile
based on Structure-Activity Relationship (SAR) analysis.

GHS Classification (Predicted/Analogous)
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Hazard Class Category Hazard Statement

Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.

Skin Corrosion/Irritation Category 2
H315: Causes skin irritation.[3]

[4]

Serious Eye Damage/Irritation Category 2A
H319: Causes serious eye

irritation.[3][4]

STOT - Single Exposure Category 3
H335: May cause respiratory

irritation.[3][4]

Sensitization (Skin) Category 1
H317: May cause an allergic

skin reaction (Potential).

Toxicology & Mechanism of Action[7]
Mechanism: The

-carbon (attached to the chlorine) is electrophilic. Upon contact with biological systems, it
can alkylate nucleophilic residues (specifically Cysteine thiols or Histidine imidazoles) on
proteins.

Risk: This alkylation potential makes it a likely skin sensitizer and irritant. Long-term

exposure without PPE could lead to haptenization and immune response.

Part 3: Handling, Stability & Synthesis Protocols
Storage & Stability

Moisture Sensitivity: Low to Moderate. Amides are generally stable, but the

-chloro group can hydrolyze under prolonged exposure to moisture and heat.

Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or

Argon) to maintain high purity for synthesis.

Solvent Compatibility: Stable in DMSO for biological screening (up to 24 hours at RT). Avoid

protic solvents (methanol/ethanol) if heating is required, as solvolysis may occur.
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Synthesis Protocol (Laboratory Scale)
Context: This protocol describes the standard synthesis of the compound from 3-chloroaniline

and 2-chloropropanoyl chloride.

Reagents:

3-Chloroaniline (1.0 equiv)

2-Chloropropanoyl chloride (1.1 equiv)

Triethylamine (

) or Pyridine (1.2 equiv) - Base to scavenge HCl

Dichloromethane (DCM) - Anhydrous solvent[2]

Step-by-Step Methodology:

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar.

Dissolution: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL). Cool the solution

to 0°C in an ice bath.

Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Exothermic reaction possible.[5]

Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise via syringe over 10 minutes.

Maintain temperature <5°C to prevent side reactions (di-acylation).

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by

TLC (Hexane:EtOAc 3:1).

Workup:

Quench with water (20 mL).

Wash organic layer with 1M HCl (to remove unreacted aniline).
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Wash with Sat.

and Brine.

Dry over

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

).

Part 4: Visualization of Workflows
Synthesis Mechanism & Pathway
Caption: Electrophilic acylation mechanism forming the amide bond, followed by the

downstream utility of the

-chloro "warhead".

3-Chloroaniline
(Nucleophile)

Tetrahedral
Intermediate

+ Reagent
(DCM, 0°C)

2-Chloropropanoyl
Chloride

2-chloro-N-(3-chlorophenyl)
propanamide

- HCl
(Et3N Base) Heterocycle Synthesis

(e.g., Piperazinones)

+ Amine
(SN2 Displacement)

Click to download full resolution via product page

Safety & Handling Decision Tree
Caption: Logic flow for assessing risk and selecting PPE based on the state of the material.
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Material State

Dry Powder
(Storage)

In Solution
(DCM/DMSO)

Risk: Inhalation/Dust Risk: Skin Absorption
(Enhanced by DMSO)

PPE: N95/P100 Mask
+ Nitrile Gloves

PPE: Fume Hood
+ Double Gloves (Nitrile)

Emergency: Skin Contact

Wash with Soap/Water 15min
Do NOT use Ethanol

Click to download full resolution via product page

Part 5: Disposal & Environmental Impact
Disposal: This compound contains organic halogens (Cl). It must not be disposed of in

general waste or down the drain.

Protocol: Collect in a dedicated "Halogenated Organic Waste" container.

Neutralization (Spill): Absorb with inert material (vermiculite). Treat area with a dilute

surfactant solution. Do not use strong alkalis (NaOH) directly on spills as this may generate

heat or hydrolyze to toxic anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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